6-Mercaptopurine 3-oxide is synthesized from 6-mercaptopurine through oxidation processes. It falls under the classification of thiopurine compounds, which are sulfur-containing analogs of purines. These compounds are particularly significant in pharmacology due to their application in cancer treatment and autoimmune diseases.
The synthesis of 6-mercaptopurine 3-oxide typically involves oxidative processes, where 6-mercaptopurine is subjected to various oxidizing agents. Research indicates that molybdenum hydroxylases play a vital role in this oxidation process, converting 6-mercaptopurine into its oxidized forms, including 6-thioxanthine and ultimately to 6-thiouric acid as the primary metabolite .
The reaction pathway can be summarized as follows:
The molecular formula of 6-mercaptopurine 3-oxide is CHNOS. Its structure features a purine base with a thiol group (-SH) and an additional oxygen atom introduced through oxidation. The compound's structural details can be elucidated through spectroscopic methods such as UV-Vis spectroscopy, which reveals characteristic absorption peaks associated with its electronic transitions .
6-Mercaptopurine 3-oxide participates in several chemical reactions, primarily involving further oxidation or reduction processes. The oxidation pathway leads to the formation of various metabolites:
The mechanism of action for 6-mercaptopurine 3-oxide revolves around its ability to inhibit de novo purine synthesis by competing with adenine for incorporation into DNA and RNA. This results in:
The physical properties of 6-mercaptopurine 3-oxide include:
Chemical properties include:
6-Mercaptopurine 3-oxide has several applications in scientific research and clinical settings:
6-Mercaptopurine 3-oxide (C₅H₄N₄OS; CID 3032298) represents a structurally modified derivative of the antimetabolite 6-mercaptopurine, characterized by the addition of an oxygen atom at the N3 position of the purine ring system. This N-oxide functionalization imparts distinct electronic properties and molecular geometry compared to the parent compound. The molecular structure features a thione tautomer (6H-purine-6-thione) with the N-oxide group creating a polarized N→O bond that significantly influences electron distribution across the heterocyclic system. This tautomeric form is stabilized by intramolecular interactions, as confirmed by computational chemistry studies [4] [6].
Table 1: Fundamental Physicochemical Properties of 6-Mercaptopurine 3-oxide
Property | Value/Description |
---|---|
Molecular Formula | C₅H₄N₄OS |
Molecular Weight | 168.176 g/mol |
Systematic Name | 3-hydroxy-7H-purine-6-thione |
SMILES Notation | [O-][N+]=CNC(=S)C₂=NC=CN₂ |
InChI Key | ICTLMLWIYODPNV-UHFFFAOYSA-N |
Tautomeric Forms | Thione predominant at physiological pH |
Predicted Collision Cross Section (Ų) | 129.6 ([M+H]⁺) |
UV-Vis Absorption Maximum | ~283 nm (in ethanol) |
Spectroscopic characterization reveals significant differences from 6-mercaptopurine. Mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 169.01785 with predicted collision cross-section values varying by adduct formation (129.6 Ų for [M+H]⁺, 143.4 Ų for [M+Na]⁺) [4]. These values provide insight into the three-dimensional conformation and molecular surface area relevant to biological interactions. The compound exists as off-white crystals with decomposition occurring between 152–154°C, indicating moderate thermal stability. Solubility analyses demonstrate limited aqueous solubility but enhanced solubility in polar organic solvents compared to 6-mercaptopurine, attributable to the increased polarity from the N-oxide group [4] [6].
The synthesis of 6-mercaptopurine 3-oxide occurs primarily through enzymatic oxidation pathways rather than direct chemical synthesis. Research has established that hepatic enzymes, particularly xanthine oxidase (XO) and aldehyde oxidase (AO), catalyze the oxidation of 6-mercaptopurine to 6-thioxanthine (6-TX) as a key intermediate, with subsequent oxidation yielding 6-mercaptopurine derivatives including the 3-oxide form, ultimately progressing to 6-thiouric acid [3] [9]. This metabolic sequence was confirmed using pooled human liver cytosol studies with specific enzyme inhibitors (raloxifene for AO, febuxostat for XO), demonstrating that both enzymes contribute to the formation of oxidative metabolites from 6-mercaptopurine [3].
Table 2: Synthetic Approaches to 6-Mercaptopurine 3-oxide
Method | Reaction Conditions | Key Features | Yield Reference |
---|---|---|---|
Enzymatic Oxidation (XO/AO) | Human liver cytosol, NAD⁺ cofactor, 37°C | Stepwise via 6-thioxanthine intermediate | Not quantified |
Electrochemical Synthesis | Controlled potential oxidation | Avoids complex enzyme systems | Research stage |
Purified Enzyme Conversion | Recombinant human XO/AO | Higher specificity | Not reported |
Optimization strategies focus on modulating reaction conditions to enhance the yield of this intermediate metabolite. Studies using purified human aldehyde oxidase and recombinant xanthine oxidase expressed in Escherichia coli lysate systems have demonstrated that pH, temperature, and cofactor availability significantly influence the production rate of oxidative metabolites [3]. Alternative synthetic routes include electrochemical oxidation, which provides controlled generation of the N-oxide without enzymatic complexity, though this approach remains primarily investigational. Synthetic optimization must address the chemical instability of the N-oxide group under reducing conditions and its susceptibility to further oxidation to 6-thiouric acid, which represents the terminal metabolite in this pathway [3] [9].
6-Mercaptopurine 3-oxide exhibits fundamental structural and biochemical differences from 6-mercaptopurine that confer distinct physicochemical and potential pharmacological behaviors:
Electronic Distribution and Polarity: The N-oxide functionality introduces significant polarity (log P reduction) and alters electron density across the purine ring. This modification enhances water solubility compared to 6-mercaptopurine, potentially influencing membrane permeability and biodistribution patterns [4] [6].
Metabolic Stability: Unlike 6-mercaptopurine, which undergoes rapid catabolism via three competing pathways (xanthine oxidase-mediated oxidation, thiopurine methyltransferase-catalyzed methylation, and anabolic activation by hypoxanthine-guanine phosphoribosyltransferase), the 3-oxide derivative demonstrates altered metabolic susceptibility. Specifically, this oxidized form exhibits resistance to methylation by thiopurine methyltransferase (TPMT), potentially bypassing a key inactivation pathway of the parent drug [7] [9].
Reactivity Profile: The presence of the N-oxide group modifies the electron-deficient character of the purine ring, potentially altering its interaction with biological nucleophiles and enzymatic targets. While 6-mercaptopurine directly inhibits de novo purine biosynthesis through pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the 3-oxide derivative may exhibit different inhibitory potencies against purine-metabolizing enzymes due to its modified electronic structure [2] [8].
Table 3: Structural and Functional Comparison with 6-Mercaptopurine
Property | 6-Mercaptopurine 3-oxide | 6-Mercaptopurine |
---|---|---|
Molecular Formula | C₅H₄N₄OS | C₅H₄N₄S |
Molecular Weight | 168.176 g/mol | 152.177 g/mol |
log P (Predicted) | Lower (increased hydrophilicity) | Higher (lipophilicity) |
Key Functional Group | N-oxide at position 3 | Unmodified purine |
TPMT Substrate | No | Yes (forms methylmercaptopurine) |
Xanthine Oxidase Susceptibility | Further oxidation to thiouric acid | Direct oxidation pathway |
Bioactivation Potential | Possible alternative pathways | HGPRT-dependent activation |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6